molecular formula C26H48O2 B12650828 Octyl (9Z,12Z)-octadeca-9,12-dienoate CAS No. 64022-34-0

Octyl (9Z,12Z)-octadeca-9,12-dienoate

Cat. No.: B12650828
CAS No.: 64022-34-0
M. Wt: 392.7 g/mol
InChI Key: WFMGDEZKUZALGX-HDXUUTQWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octyl (9Z,12Z)-octadeca-9,12-dienoate is an ester derived from octanol and (9Z,12Z)-octadeca-9,12-dienoic acid, commonly known as linoleic acid. This compound is a long-chain fatty acid ester, which is often found in various natural oils and fats. It is known for its applications in the fields of chemistry, biology, and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octyl (9Z,12Z)-octadeca-9,12-dienoate typically involves the esterification of octanol with (9Z,12Z)-octadeca-9,12-dienoic acid. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

Octanol+(9Z,12Z)-octadeca-9,12-dienoic acidOctyl (9Z,12Z)-octadeca-9,12-dienoate+Water\text{Octanol} + \text{(9Z,12Z)-octadeca-9,12-dienoic acid} \rightarrow \text{this compound} + \text{Water} Octanol+(9Z,12Z)-octadeca-9,12-dienoic acid→Octyl (9Z,12Z)-octadeca-9,12-dienoate+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the product. The use of solid acid catalysts such as ion-exchange resins can also be employed to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Octyl (9Z,12Z)-octadeca-9,12-dienoate can undergo various chemical reactions, including:

    Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ester group.

Major Products

    Oxidation: Epoxides, diols

    Reduction: Alcohols

    Substitution: Amides, ethers

Scientific Research Applications

Octyl (9Z,12Z)-octadeca-9,12-dienoate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its role in cell membrane structure and function.

    Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.

    Industry: Used in the formulation of cosmetics, lubricants, and biodegradable plastics.

Mechanism of Action

The mechanism of action of Octyl (9Z,12Z)-octadeca-9,12-dienoate involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also act as a ligand for certain enzymes, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Linoleic Acid: The parent compound of Octyl (9Z,12Z)-octadeca-9,12-dienoate, known for its essential fatty acid properties.

    Methyl Linoleate: An ester of linoleic acid with methanol, used in similar applications.

    Linoleyl Alcohol: The alcohol derivative of linoleic acid, used in the synthesis of surfactants and emulsifiers.

Uniqueness

This compound is unique due to its specific ester linkage, which imparts distinct physical and chemical properties compared to its parent compound and other derivatives. Its long alkyl chain provides enhanced hydrophobicity, making it suitable for applications in non-polar environments.

Properties

CAS No.

64022-34-0

Molecular Formula

C26H48O2

Molecular Weight

392.7 g/mol

IUPAC Name

octyl (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C26H48O2/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-20-22-24-26(27)28-25-23-21-10-8-6-4-2/h11-12,14-15H,3-10,13,16-25H2,1-2H3/b12-11-,15-14-

InChI Key

WFMGDEZKUZALGX-HDXUUTQWSA-N

Isomeric SMILES

CCCCCCCCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCCCCOC(=O)CCCCCCCC=CCC=CCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.